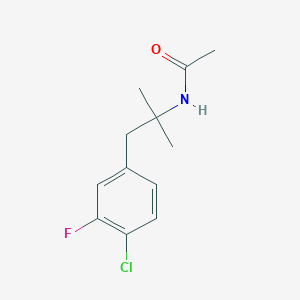

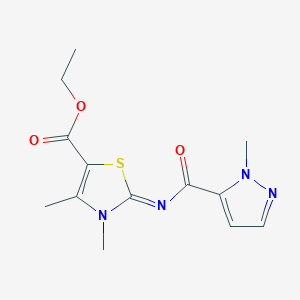

![molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9](/img/structure/B2680126.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound that is part of a focused small molecule library of tetrahydro triazolopyrazines . It is used as a building block in medicinal chemistry . This compound is a white to pale yellow crystalline powder and is mainly used as a pharmaceutical intermediate in the chemical synthesis process .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available non-expensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing this compound involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyrazine platform . The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 67–68°C . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.38 (9H, s, 3CH3); 3.02 (2H, t, J = 5.5, 6-CH2); 3.84 (2H, t, J = 5.5, 5-CH2); 3.92 (2H, s, 8-CH2); 4.24 (2H, d, J = 5.9, CH2 NHCO); 7.40 (1H, br. s, NHCO) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is a key building block in medicinal chemistry . It’s used to create a small library of triazolopyrazines with a variety of substituents in position 3 . These derivatives have potential for further synthetic application in medicinally oriented synthesis .

Development of Piperazine-fused Triazoles

The compound plays a significant role in the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

NK-3 Receptor Antagonists

The compound has been used in the synthesis of novel chiral N-acyl-5,6,7,8-substituted-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines, which act as selective NK-3 receptor antagonists . These antagonists have potential therapeutic applications in NK-3 receptor mediated disorders .

Drug Discovery

The compound is considered a “privileged structure” in drug discovery . Privileged structures are core structures that provide potent ligands for numerous receptors .

Creation of Compound Libraries

The compound is used in the creation of compound libraries . These libraries are collections of compounds containing privileged scaffolds, which can eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

Research into Biochemical Mechanisms

The compound, as part of small organic frameworks, is an extremely impactful instrument for shedding light on biochemical mechanisms . It acts as therapeutic agents or their precursors or chemical labels .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the compound belongs to a class of molecules referred to as “privileged structures” in medicinal chemistry . These structures are known to provide potent ligands for numerous receptors .

Mode of Action

It is known that these types of compounds interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

Compounds of this type are known to shed light on biochemical mechanisms .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

It is known that these types of compounds can act as therapeutic agents .

Action Environment

It is known that environmental factors can impact the effectiveness of many compounds .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIACGLPMXSMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=CN2C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

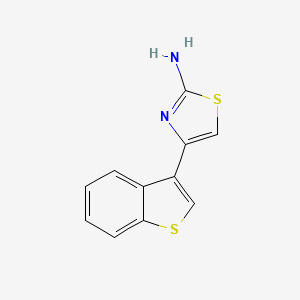

![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)

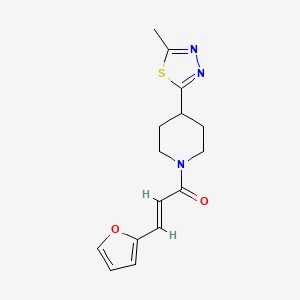

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)

![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)